

Molecular structure and IUPAC name for 3'-Bromo-4'-methoxyacetophenone.

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Compound of Interest

Compound Name: 1-(3-Bromo-4-methoxyphenyl)ethanone

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An In-depth Technical Guide to 3'-Bromo-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-4'-methoxyacetophenone, a key chemical intermediate in organic synthesis. This document details its molecular structure, IUPAC nomenclature, and physical and chemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis via electrophilic aromatic substitution, along with purification methods. Spectroscopic data, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, are presented and analyzed to facilitate compound identification and characterization. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

3'-Bromo-4'-methoxyacetophenone, systematically named **1-(3-bromo-4-methoxyphenyl)ethanone**, is an aromatic ketone that serves as a versatile building block in the synthesis of a variety of more complex organic molecules. Its structure, featuring a brominated and methoxylated phenyl ring attached to an acetyl group, offers multiple reaction

sites for further functionalization. This makes it a valuable precursor in the development of pharmaceutical compounds and other biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, and comprehensive spectral characterization.

Molecular Structure and Nomenclature

The molecular structure of 3'-Bromo-4'-methoxyacetophenone consists of an acetophenone core with a bromine atom and a methoxy group substituted on the phenyl ring at the 3' and 4' positions, respectively.

IUPAC Name: **1-(3-bromo-4-methoxyphenyl)ethanone**[\[1\]](#)

The structure of this molecule is illustrated in the diagram below.

Caption: Molecular Structure of **1-(3-bromo-4-methoxyphenyl)ethanone**.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Bromo-4'-methoxyacetophenone is provided in the table below.

Property	Value
Molecular Formula	C ₉ H ₉ BrO ₂
Molecular Weight	229.07 g/mol [1]
Appearance	Solid
Melting Point	84-86 °C
CAS Number	35310-75-9 [1]

Experimental Protocols

Synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone

A common and effective method for the synthesis of **1-(3-bromo-4-methoxyphenyl)ethanone** is the selective bromination of 4'-methoxyacetophenone using bromine in a suitable solvent like

acetic acid. The methoxy group is an ortho-, para-director; however, steric hindrance from the acetyl group can favor bromination at the meta-position relative to the acetyl group (ortho to the methoxy group).

Reaction Scheme:

Caption: Synthesis of **1-(3-bromo-4-methoxyphenyl)ethanone**.

Procedure:

To a stirred solution of 4-methoxyacetophenone (1 equivalent) in glacial acetic acid, a solution of bromine (1 equivalent) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by vacuum filtration. The crude product is then washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

Purification

The crude **1-(3-bromo-4-methoxyphenyl)ethanone** can be purified by recrystallization. A suitable solvent system for recrystallization is ethanol or a mixture of ethanol and water. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Data and Analysis

The structural confirmation of 3'-Bromo-4'-methoxyacetophenone is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	d	1H	Ar-H
~7.8	dd	1H	Ar-H
~7.0	d	1H	Ar-H
3.9	s	3H	-OCH ₃
2.6	s	3H	-COCH ₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~196	C=O
~158	Ar-C-O
~133	Ar-C
~130	Ar-C
~128	Ar-C-Br
~112	Ar-C
~111	Ar-C
~56	-OCH ₃
~26	-COCH ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	m	C-H stretch (aromatic and aliphatic)
~1680	s	C=O stretch (aryl ketone)
~1600, 1500	m	C=C stretch (aromatic)
~1250	s	C-O stretch (aryl ether)
~1020	m	C-O stretch (aryl ether)
~800	s	C-H bend (aromatic)
~600	m	C-Br stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3'-Bromo-4'-methoxyacetophenone is expected to show a molecular ion peak $[M]^+$ and a characteristic $[M+2]^+$ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/z	Assignment
228/230	$[M]^+$ and $[M+2]^+$
213/215	$[M - CH_3]^+$
185/187	$[M - COCH_3]^+$
157	$[M - Br]^+$
142	$[M - Br - CH_3]^+$

Conclusion

This technical guide has provided a detailed overview of 3'-Bromo-4'-methoxyacetophenone, a compound of significant interest in synthetic organic chemistry. The information presented, including its structure, properties, a detailed synthesis protocol, and comprehensive spectroscopic analysis, serves as a valuable resource for researchers and professionals in the field. The methodologies and data contained herein are intended to facilitate the efficient synthesis, purification, and characterization of this important chemical intermediate, thereby supporting its application in the development of novel compounds.

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References

- 1. websites.umich.edu [websites.umich.edu]
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